N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine
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Overview
Description
N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine is a synthetic organic compound with the molecular formula C16H13ClF3NO4S It is characterized by the presence of a sulfonyl group attached to a phenylalanine moiety, with a 4-chloro-3-(trifluoromethyl)phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with phenylalanine in a suitable solvent . The reaction is carried out under controlled temperature conditions, usually between 20°C to 60°C, to ensure the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: A precursor used in the synthesis of the target compound.
N-(4-Chloro-3-(trifluoromethyl)phenyl)-N’-(3,4-dichlorophenyl)urea: Another compound with similar structural features but different functional groups and applications.
N-(4-Chloro-3-(trifluoromethyl)phenyl)-N’-(3-(trifluoromethyl)phenyl)urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C16H13ClF3NO4S |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
(2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H13ClF3NO4S/c17-13-7-6-11(9-12(13)16(18,19)20)26(24,25)21-14(15(22)23)8-10-4-2-1-3-5-10/h1-7,9,14,21H,8H2,(H,22,23)/t14-/m0/s1 |
InChI Key |
FHMLDKPFAYXUSA-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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